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molecular formula C9H9BrO3 B109136 Methyl 2-bromo-5-methoxybenzoate CAS No. 35450-36-3

Methyl 2-bromo-5-methoxybenzoate

Cat. No. B109136
M. Wt: 245.07 g/mol
InChI Key: VRTQLDFCPNVQNT-UHFFFAOYSA-N
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Patent
US09440922B2

Procedure details

To the THF solution (1000 ml) of 2-bromo-5-methoxy-benzoic acid methyl ester (20 g, 81.6 mmol), the THF suspension (50 ml) of LAH (4.07 g, 102 mmol) was added under ice cooling. The mixture was stirred for 30 min under ice cooling. The reaction solution was partitioned between saturated aqueous solution of Na2SO4 and ethyl acetate. The organic layer was washed with saturated brine and concentrated under reduced pressure. The resulting residues were dissolved in DCM (200 ml), and added with TEA (12.51 ml, 89.76 mmol) and MsCl (6.63 ml, 85.68 mmol) under ice cooling, followed by stirring overnight at room temperature. The reaction mixture was diluted with DCM, and washed in order with 10% aqueous solution of citric acid, saturated aqueous solution of NaHCO3 and saturated brine. The residues obtained after concentration under reduced pressure were dissolved in DMF (100 ml), and added with the DMF (500 ml) solution of NaCN (40 g, 81.6 mmol) under ice cooling. After stirring for 2 hrs under ice cooling, the reaction mixture was extracted with ether, washed with saturated brine and dried over magnesium sulfate. The residues obtained after concentration under reduced pressure were purified by silica gel column (hexane:ethyl acetate=10:1) to obtain the title compound (12.1 g, 67%).
[Compound]
Name
TEA
Quantity
12.51 mL
Type
reactant
Reaction Step One
Name
Quantity
6.63 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
4.07 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four
Yield
67%

Identifiers

REACTION_CXSMILES
CO[C:3](=O)[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:5]=1[Br:12].[H-].[H-].[H-].[H-].[Li+].[Al+3].CS(Cl)(=O)=O.[C-:25]#[N:26].[Na+]>C(Cl)Cl.CN(C=O)C.C1COCC1>[Br:12][C:5]1[CH:6]=[CH:7][C:8]([O:10][CH3:11])=[CH:9][C:4]=1[CH2:3][C:25]#[N:26] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
TEA
Quantity
12.51 mL
Type
reactant
Smiles
Name
Quantity
6.63 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)OC)Br)=O
Name
Quantity
4.07 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was partitioned between saturated aqueous solution of Na2SO4 and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residues were dissolved in DCM (200 ml)
STIRRING
Type
STIRRING
Details
by stirring overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed in order with 10% aqueous solution of citric acid, saturated aqueous solution of NaHCO3 and saturated brine
CUSTOM
Type
CUSTOM
Details
The residues obtained
CONCENTRATION
Type
CONCENTRATION
Details
after concentration under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved in DMF (100 ml)
STIRRING
Type
STIRRING
Details
After stirring for 2 hrs under ice cooling
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ether
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residues obtained
CONCENTRATION
Type
CONCENTRATION
Details
after concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
were purified by silica gel column (hexane:ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OC)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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